(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
Description
This compound is a benzofuran derivative characterized by a Z-configuration at the methylidene group linking the benzofuran core to a furan-2-yl substituent. Its molecular formula is C₂₂H₁₆O₇, with an average mass of 392.363 g/mol and a monoisotopic mass of 392.0896 g/mol . The structure includes a 3-oxo-2,3-dihydrobenzofuran core esterified with a furan-2-carboxylate group at position 6 and a furan-2-ylmethylene substituent at position 2. Its ChemSpider ID is 1410892, and it is registered under CAS numbers such as 622795-33-9 and 293765-32-9 .
Properties
IUPAC Name |
[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O6/c19-17-13-6-5-12(23-18(20)14-4-2-8-22-14)10-15(13)24-16(17)9-11-3-1-7-21-11/h1-10H/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHNTECHIKLOKI-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-carboxylic acid under basic conditions to form the desired product. The reaction conditions often require a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan rings or the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics
Industry
Industrially, this compound can be used in the production of polymers and resins. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.
Mechanism of Action
The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit key enzymes or disrupt cellular membranes, leading to cell death. The exact molecular pathways and targets are still under investigation, but its activity is likely related to the reactive nature of the furan rings and the electrophilic centers within the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Compound 1 : 3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl Furan-2-carboxylate
- Structure : Replaces the dihydrobenzofuran core with an isochromen ring (unsaturated oxygen heterocycle).
- Molecular Formula : C₁₈H₁₀O₆ (smaller than the parent compound).
- Key Data : Melting point 178–180°C , synthesized via furoyl chloride reaction (78% yield) .
Compound 2 : [(2Z)-2-(2,4-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl Furan-2-carboxylate
Substituent Variations
Compound 3 : [(2Z)-2-(4-Chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl Furan-2-carboxylate
- Structure : Features a 4-chlorophenyl substituent instead of furan-2-ylmethylene.
- Molecular Formula : C₂₀H₁₂ClO₆.
- Key Data : Molecular weight 366.7 g/mol ; the chlorine atom increases lipophilicity (XLogP3: 5) compared to the parent compound .
Compound 4 : Benzyl 2-[[(2Z)-2-[(5-Methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Functional Group Additions
Compound 5 : [(2Z)-2-(1H-Indol-3-ylmethylidene)-3-oxo-1-benzofuran-6-yl] Furan-2-carboxylate
- Structure : Substitutes furan-2-ylmethylene with indol-3-ylmethylidene .
Comparative Data Table
Key Findings and Implications
- Structural Impact : The parent compound’s Z-configuration and furan-2-ylmethylene group balance lipophilicity and electronic properties, making it distinct from analogs with chlorophenyl or indole substituents.
- Synthetic Flexibility : Modifications at the methylidene position (e.g., dimethoxyphenyl in Compound 2) demonstrate tunability for targeted applications .
- Biological Relevance : Indole-containing analogs (Compound 5) may exhibit improved binding to proteins due to hydrogen-bonding interactions .
This analysis underscores the importance of substituent selection in optimizing physicochemical and functional properties for pharmaceutical or agrochemical applications. Further studies on solubility, stability, and bioactivity are recommended for these analogs.
Biological Activity
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound with a unique molecular structure that includes multiple functional groups. Its potential biological activities are of significant interest in medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and case studies.
Molecular Characteristics
The compound has a molecular formula of CHO and a molecular weight of approximately 320.32 g/mol. The structure features a furan ring, a benzofuran moiety, and an ester functional group, which contribute to its biological properties.
Biological Activities
Preliminary studies suggest that compounds with similar structures exhibit various biological activities:
- Antioxidant Activity : Compounds containing furan and benzofuran rings have been reported to exhibit antioxidant properties, which can help in mitigating oxidative stress in cells.
- Antinociceptive Properties : Research has indicated that benzofuranones can serve as potential antinociceptive agents. A study evaluated the antinociceptive effects using chemically induced pain models, showing promising results for similar compounds .
- Antimicrobial Effects : The presence of the furan ring has been associated with antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
- Anticancer Potential : The structural components of the compound may interact with biological targets involved in cancer progression. Similar compounds have shown efficacy in inhibiting tumor growth in vitro and in vivo.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer cell proliferation.
- Receptor Modulation : It may act on various receptors in the body, influencing signaling pathways that control pain perception and immune responses.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between furan derivatives and appropriate carbonyl compounds.
Data Table: Comparative Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| (Z)-2-(furan-2-ylmethylene)-3-oxo-benzofuran | Antioxidant | |
| Benzofuran Derivative | Antinociceptive | |
| Furan Derivative | Antimicrobial | |
| 5-Ethoxybenzofuran | Anticancer |
Case Studies
- Case Study on Antinociceptive Activity : In a controlled study evaluating the analgesic effects of benzofuran derivatives, it was found that these compounds significantly reduced pain responses in animal models compared to controls .
- Antioxidant Efficacy Assessment : Another study assessed the antioxidant capacity of similar compounds using DPPH radical scavenging assays, demonstrating that these compounds effectively neutralized free radicals, indicating potential protective effects against oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
